molecular formula C8H6ClF3O B8562478 4-(1-Chloro-2,2,2-trifluoroethyl)phenol

4-(1-Chloro-2,2,2-trifluoroethyl)phenol

Cat. No. B8562478
M. Wt: 210.58 g/mol
InChI Key: CAQVBOXIHHKNCZ-UHFFFAOYSA-N
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Patent
US07745484B2

Procedure details

To a solution of 4-(1-chloro-2,2,2-trifluoroethyl)phenol (3.60 g, 17.1 mmol) in THF was added sodium borohydride (0.903 ml, 25.6 mmol) in one portion. The reaction was stirred at RT for 18 h, and then quenched with MeOH. The resulting mixture was concentrated and diluted with EtOAc. After washed with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was dried in vacuum to afford 4-(2,2,2-trifluoroethyl)phenol as a colorless oil. MS m/z: 175(M−1).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.903 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[C:3]([F:6])([F:5])[F:4].[BH4-].[Na+]>C1COCC1>[F:4][C:3]([F:5])([F:6])[CH2:2][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC(C(F)(F)F)C1=CC=C(C=C1)O
Name
Quantity
0.903 mL
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
After washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(CC1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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